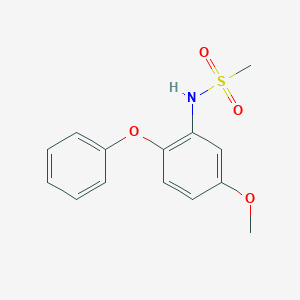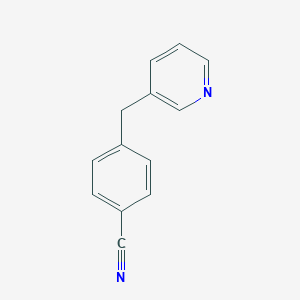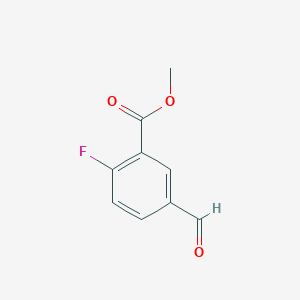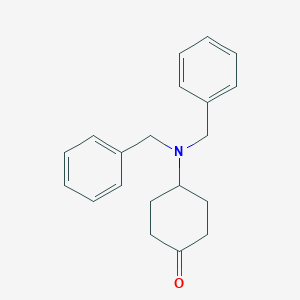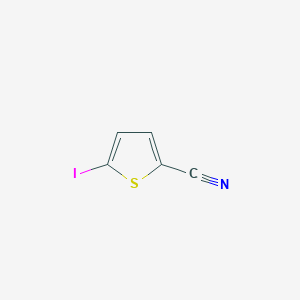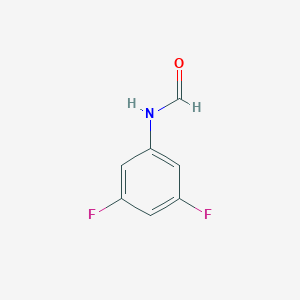
N-(3,5-difluorophenyl)formamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)formamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a formamide group attached to a 3,5-difluorophenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(3,5-difluorophenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as sulfonated rice husk ash, to promote the formation of the formamide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-difluorophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid, while reduction can produce 3,5-difluoroaniline.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)formamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which N-(3,5-difluorophenyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, influencing their activity. The difluorophenyl ring enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(3,5-dichlorophenyl)formamide: Similar structure but with chlorine atoms instead of fluorine.
N-(3,5-dimethylphenyl)formamide: Contains methyl groups instead of fluorine.
N-(3,5-difluorophenyl)acetamide: Similar structure with an acetamide group instead of formamide.
Uniqueness: N-(3,5-difluorophenyl)formamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUAODJWDWHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294138 | |
| Record name | N-(3,5-difluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198077-69-9 | |
| Record name | N-(3,5-difluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid](/img/structure/B178008.png)
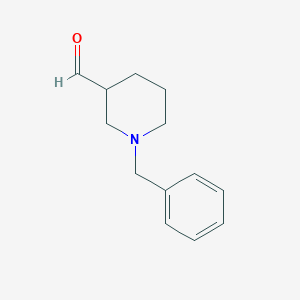
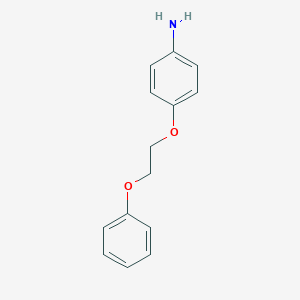
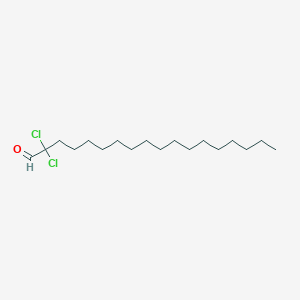
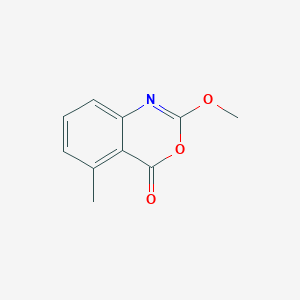
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)
